3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile
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Overview
Description
3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable amino acid derivative under specific reaction conditions, such as the use of a dehydrating agent and a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrrolizidine Alkaloids: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrrole Derivatives: These compounds have a similar ring structure but may exhibit different chemical properties and applications.
Properties
IUPAC Name |
1-hydroxy-3-imino-5,6,7,8-tetrahydropyrrolizine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-5-7(12)6-2-1-3-11(6)8(5)10/h6,10,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSGFMACBMLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=C(C(=N)N2C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174963 |
Source
|
Record name | 3-Amino-5,6,7,7a-tetrahydro-1-oxo-1H-pyrrolizine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-22-1 |
Source
|
Record name | 3-Amino-5,6,7,7a-tetrahydro-1-oxo-1H-pyrrolizine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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